Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenoxy, chlorophenyl, and fluoro groups
Preparation Methods
The synthesis of Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps in the synthesis include halogenation, etherification, and fluorination reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, Benzene, 2-(3-chlorophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-1-fluoro- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other halogenated benzene derivatives and phenoxy compounds, each with their own set of properties and applications. The presence of both chlorophenyl and fluorophenyl groups in this compound makes it particularly versatile and valuable in various research and industrial contexts.
Properties
CAS No. |
83492-98-2 |
---|---|
Molecular Formula |
C23H21Cl2FO2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C23H21Cl2FO2/c1-23(2,17-7-9-18(24)10-8-17)15-27-14-16-6-11-21(26)22(12-16)28-20-5-3-4-19(25)13-20/h3-13H,14-15H2,1-2H3 |
InChI Key |
OFPLMCZKDUODOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.